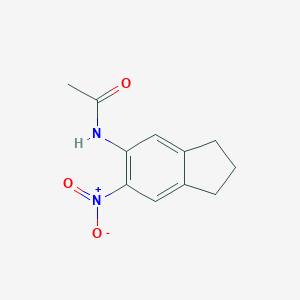
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide
概述
描述
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound is characterized by the presence of an acetamido group and a nitro group attached to an indan ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
One common synthetic route involves the nitration of indan to form 5-nitroindan, which is then acetylated to produce N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide. The reaction conditions typically involve the use of nitric acid for nitration and acetic anhydride for acetylation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
相似化合物的比较
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide can be compared with other similar compounds, such as:
5-Acetamido-2-nitroindan: Similar structure but with the nitro group in a different position.
6-Acetamido-5-nitroindan: Similar structure but with the acetamido and nitro groups swapped.
5-Nitroindan: Lacks the acetamido group, making it less complex.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
InChI 键 |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















